REACTION_SMILES
|
[BH3:16].[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([C:14]#[N:15])[n:13]2)[CH2:4][CH2:5]1>>[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([CH2:14][NH2:15])[n:13]2)[CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
N#Cc1cccc(COC2CCOC2)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cccc(COC2CCOC2)n1
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1cccc(COC2CCOC2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH3:16].[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([C:14]#[N:15])[n:13]2)[CH2:4][CH2:5]1>>[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([CH2:14][NH2:15])[n:13]2)[CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
N#Cc1cccc(COC2CCOC2)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cccc(COC2CCOC2)n1
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1cccc(COC2CCOC2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |